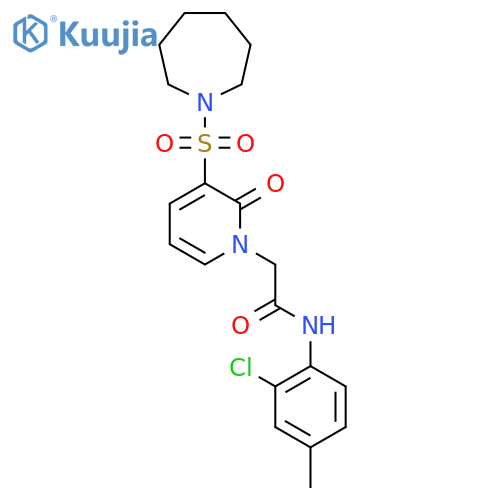

Cas no 1251606-33-3 (2-3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-chloro-4-methylphenyl)acetamide)

2-3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-chloro-4-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-chloro-4-methylphenyl)acetamide

- 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide

- AKOS021903655

- 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chloro-4-methylphenyl)acetamide

- VU0625211-1

- F3406-8833

- 1251606-33-3

- 2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide

-

- インチ: 1S/C20H24ClN3O4S/c1-15-8-9-17(16(21)13-15)22-19(25)14-23-10-6-7-18(20(23)26)29(27,28)24-11-4-2-3-5-12-24/h6-10,13H,2-5,11-12,14H2,1H3,(H,22,25)

- InChIKey: WVIYUAZWAUFUKL-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C)C=CC=1NC(CN1C=CC=C(C1=O)S(N1CCCCCC1)(=O)=O)=O

計算された属性

- せいみつぶんしりょう: 437.118

- どういたいしつりょう: 437.118

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 782

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.2A^2

- 疎水性パラメータ計算基準値(XlogP): 2.8

2-3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-chloro-4-methylphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3406-8833-5mg |

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide |

1251606-33-3 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8833-40mg |

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide |

1251606-33-3 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8833-10μmol |

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide |

1251606-33-3 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8833-2mg |

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide |

1251606-33-3 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8833-2μmol |

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide |

1251606-33-3 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8833-20μmol |

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide |

1251606-33-3 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8833-4mg |

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide |

1251606-33-3 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8833-20mg |

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide |

1251606-33-3 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8833-25mg |

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide |

1251606-33-3 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8833-1mg |

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide |

1251606-33-3 | 1mg |

$54.0 | 2023-09-10 |

2-3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-chloro-4-methylphenyl)acetamide 関連文献

-

3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

2-3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-chloro-4-methylphenyl)acetamideに関する追加情報

Introduction to Compound with CAS No 1251606-33-3 and Product Name: 2-3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-chloro-4-methylphenyl)acetamide

The compound with the CAS number 1251606-33-3 and the product name 2-3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-chloro-4-methylphenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit remarkable potential in various biological and pharmacological applications. Its unique structural features, which include an azepane-1-sulfonyl moiety and a dihydropyridine core, make it a promising candidate for further investigation in drug discovery and development.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their diverse biological activities. The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, is known for its ability to enhance the solubility and bioavailability of drug candidates. In contrast, the dihydropyridine scaffold is widely recognized for its role in cardiovascular drugs, particularly due to its calcium channel-blocking properties. The combination of these structural elements in the compound with CAS no 1251606-33-3 suggests a multifaceted pharmacological profile that could be exploited for therapeutic purposes.

The presence of a sulfonyl group at the 2-position of the azepane ring introduces additional functionality that can modulate the compound's interactions with biological targets. Sulfonyl groups are frequently incorporated into drug molecules due to their ability to enhance binding affinity and metabolic stability. Furthermore, the acetamide moiety at the C-terminal end of the molecule adds another layer of complexity, potentially influencing both pharmacokinetic and pharmacodynamic properties. The specific substitution pattern, including a chloro group on the phenyl ring, further tailors the compound's chemical properties for targeted biological activity.

Current research in pharmaceutical chemistry increasingly focuses on designing molecules with optimized pharmacological profiles. The compound under discussion exemplifies this trend by integrating multiple pharmacophoric elements into a single structure. The azepane-1-sulfonyl-dihydropyridine-acetamide framework represents a sophisticated approach to molecular design, aiming to achieve high selectivity and efficacy. This strategy aligns with contemporary trends in drug development, where polypharmacicity—targeting multiple disease pathways simultaneously—is becoming increasingly important.

In vitro studies have begun to explore the potential of this compound as a lead molecule for various therapeutic applications. Preliminary data suggest that it may exhibit inhibitory activity against certain enzymes and receptors relevant to metabolic disorders and inflammation. The azepane-sulfonyl-dihydropyridine-acetamide core has shown promise in modulating key signaling pathways involved in these conditions. Additionally, the compound's structural features may contribute to its ability to cross biological membranes, enhancing its bioavailability—a critical factor in drug development.

The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. Key steps include the formation of the azepane ring through cyclization reactions, followed by functionalization with the sulfonyl group and dihydropyridine scaffold. The introduction of the acetamide moiety and chloro-substituted phenyl ring requires precise control over reaction conditions to ensure high yield and purity. These synthetic strategies highlight the advancements in synthetic methodologies that enable the creation of complex molecular architectures.

As research progresses, computational modeling techniques are being increasingly employed to predict and optimize the pharmacological properties of novel compounds. The structure-based drug design approach leverages molecular modeling software to simulate interactions between this compound and potential biological targets. Such simulations can provide valuable insights into binding affinities, metabolic stability, and other critical parameters before experimental validation is conducted. This integration of computational methods with traditional wet chemistry represents a powerful synergy that accelerates drug discovery efforts.

The potential applications of this compound extend beyond traditional therapeutic areas. Emerging research suggests its relevance in addressing challenges related to neurodegenerative diseases and cancer biology. The unique combination of structural features may enable it to interact with disease-specific targets while minimizing off-target effects—a desirable characteristic in modern medicine. Furthermore, its chemical versatility allows for further derivatization and optimization, opening up avenues for exploring new analogs with enhanced properties.

Regulatory considerations play a crucial role in advancing compounds from laboratory research to clinical use. Ensuring compliance with safety standards and regulatory guidelines is essential for translating promising findings into viable therapeutic options. Current efforts are focused on evaluating the toxicity profile and pharmacokinetic behavior of this compound through rigorous preclinical studies. These assessments will provide critical data for supporting future clinical trials aimed at validating its therapeutic potential.

The collaboration between academic researchers and pharmaceutical industry scientists is instrumental in driving innovation in medicinal chemistry. Open communication channels facilitate knowledge exchange and accelerate progress toward developing novel treatments for unmet medical needs. The case of this compound underscores how interdisciplinary approaches can lead to breakthroughs that might not be achievable through individual efforts alone.

Future directions for research on this molecule include exploring its interactions with complex biological systems using advanced imaging techniques. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography will provide detailed insights into its molecular structure-function relationships. Additionally, exploring its behavior within cellular environments through high-throughput screening assays can uncover new mechanisms of action that could inform next-generation drug design strategies.

1251606-33-3 (2-3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-chloro-4-methylphenyl)acetamide) 関連製品

- 2228804-63-3(1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene)

- 1052634-81-7(2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid)

- 2228434-59-9(4-1-(piperidin-4-yl)ethylbenzene-1,3-diol)

- 537705-83-2(4-Pyridinepropanamine,beta-methyl-,(betaR)-(9CI))

- 1350988-90-7(N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine)

- 1353947-09-7(tert-Butyl ((1-(6-(diethylamino)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate)

- 1518113-22-8(7-Bromo-2-methyl-2H-indazole-3-carbonitrile)

- 850930-05-1(N-2-(4-fluorophenyl)imidazo1,2-apyridin-3-yl-2-(naphthalen-1-yl)acetamide)

- 1803480-53-6(3-Amino-5-cyano-4-methoxy-2-(trifluoromethoxy)pyridine)

- 1353855-93-2(4-bromo-3-cyclopropylaniline)